molecular formula C11H23N B13602045 4-(4-Methylcyclohexyl)butan-2-amine

4-(4-Methylcyclohexyl)butan-2-amine

Cat. No.: B13602045
M. Wt: 169.31 g/mol
InChI Key: CFHWHBNJXGVXRN-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)butan-2-amine is a secondary amine with a branched aliphatic chain and a substituted cyclohexyl group. Its structure comprises a butan-2-amine backbone linked to a 4-methylcyclohexyl moiety at the fourth carbon. The cyclohexyl group likely enhances lipophilicity, influencing solubility and membrane permeability, which are critical in drug design .

Synthesis routes for similar compounds (e.g., alkylation of amines with substituted halides or reductive amination) may apply. For example, 4-(furan-2-yl)butan-2-amine is synthesized via coupling reactions involving furan derivatives , suggesting analogous methods for the target compound.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

4-(4-methylcyclohexyl)butan-2-amine

InChI

InChI=1S/C11H23N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-11H,3-8,12H2,1-2H3

InChI Key

CFHWHBNJXGVXRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC(C)N

Origin of Product

United States

Preparation Methods

One-Pot Sodium Azide Method (Chinese Patent CN102001950A)

This method involves a one-pot reaction using trans-4-methylcyclohexyl formic acid, sodium azide, and mineral acids such as sulfuric acid or trichloroacetic acid under mild conditions without high temperature or pressure. The reaction proceeds by slowly adding acid to a mixture of the formic acid derivative and sodium azide in an organic solvent (e.g., trichloromethane, ethyl acetate, or methylene dichloride) with stirring and controlled temperature (20–50 °C). After reaction completion (typically 12–16 hours), the mixture is neutralized with sodium hydroxide, extracted, dried, and purified by distillation.

Key features:

  • Yields around 85% with optical purity (enantiomeric excess) exceeding 99.5%
  • Avoids high-pressure or high-temperature conditions
  • Uses inexpensive and industrially available reagents
  • Solvent choice influences yield and purity slightly

Summary Table of Variants from CN102001950A:

Embodiment Solvent Acid Used Temperature (°C) Reaction Time (h) Yield (%) Optical Purity (E.e. %) GC Purity (%)
1 Trichloromethane Sulfuric acid 30–40 12 85.2 99.7 99.8
2 Trichloromethane Polyphosphoric acid 20–45 12 85.3 99.7 99.6
3 Ethyl acetate Trichloroacetic acid 30–50 12 85.4 99.7 99.7
4 Methylene dichloride Trichloroacetic acid 20–40 16 Not specified Not specified Not specified

This approach is industrially favorable due to its simplicity and cost-effectiveness.

Alternative Synthesis via Reflux and Extraction (Czech Patent CZ2005230A3)

Another approach involves reacting potassium Zeylamyl alcoholate with trans-4-methylcyclohexylamine precursors under nitrogen at 50 °C, followed by acidification with hydrochloric acid and refluxing for 5 hours. The product is isolated by evaporation, aqueous extraction, basification, and fractional distillation.

Key results:

  • Yield of purified trans-4-methylcyclohexylamine fraction: 75.5 g (98.5% purity by GC)
  • Minor impurities include benzylamine (1.3%)
  • Trans/cis isomer ratio approximately 98.3:1.7

This method provides a high-purity product suitable for further functionalization.

Chemical Reactions Analysis

Aldol Condensation Reactions

The ketone group in 4-methyl-2-oxoheptanoic acid participates in aldol condensations under basic conditions. In reactions with chloral hydrate (CCl₃CHO) and sodium acetate in acetic anhydride, analogous keto acids form trichloro-hydroxy ketone derivatives through mixed aldol mechanisms . For example:
Reaction :
4-Methyl-2-oxoheptanoic acid + Chloral hydrate → 1,1,1-Trichloro-2-hydroxy-6-methyl-4-heptanone

Conditions :

  • Catalyst: Sodium acetate

  • Solvent: Acetic anhydride

  • Temperature: 70°C

  • Yield: Dependent on steric factors and ketone structure .

Steric hindrance from the methyl group at C4 directs regioselectivity, favoring condensation at the less hindered methylene group. This contrasts with simpler ketones like acetone, where both α-carbons react .

Esterification and Acylation

The carboxylic acid group undergoes esterification with anhydrides. Acetic anhydride (Ac₂O) facilitates acetyl ester formation under optimized conditions:

Reaction :
4-Methyl-2-oxoheptanoic acid + Ac₂O → 4-Methyl-2-oxoheptanoic acid acetyl ester

Optimized Conditions :

ComponentQuantity (mmol)Role
Ni(OAc)₂·4H₂O10 mol%Catalyst
dppp20 mol%Ligand
Ac₂O20 mol%Acylating agent
THF2 mLSolvent
Temperature100°CReaction condition
Yield : 81% under optimal stoichiometry .

Decarboxylation Pathways

Thermal or acid-catalyzed decarboxylation eliminates CO₂, yielding a ketone:

Reaction :
4-Methyl-2-oxoheptanoic acid → 4-Methyl-2-hexanone + CO₂

Mechanism :
Proceeds via a cyclic six-membered transition state, stabilized by the keto group. Decarboxylation rates increase under acidic conditions due to enhanced protonation of the carboxylate group.

Catalytic Transformations

Nickel-catalyzed reactions with formate derivatives enable reductive carboxylation or coupling. For example, in the presence of HCO₂Li and HCO₂H:

Reaction :
4-Methyl-2-oxoheptanoic acid + HCO₂H → Functionalized derivatives (e.g., formyl-substituted analogs)

Optimized Yields :

HCO₂Li (mmol)HCO₂H (mmol)Yield (%)
0.750.2581
0.50.559
0.250.7568

Comparative Reactivity with Structural Analogs

The methyl and keto groups confer distinct reactivity compared to analogs:

| Compound | Key Reac

Scientific Research Applications

4-(4-Methylcyclohexyl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aryl-Substituted Butan-2-amines

  • 4-(4-Methoxyphenyl)butan-2-amine (): Features a methoxy-substituted phenyl group. This compound is noted as an impurity in dobutamine hydrochloride, highlighting its relevance in pharmaceutical quality control .
  • 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride (): Fluorine atoms introduce electronegativity, altering electronic distribution and acidity. The hydrochloride salt form improves stability and bioavailability, common in active pharmaceutical ingredients (APIs) .

Heteroaryl-Substituted Butan-2-amines

  • 4-(Furan-2-yl)butan-2-amine (): The furan ring introduces oxygen, enabling hydrogen bonding and influencing reactivity. It is a liquid (MW 139.2 g/mol), contrasting with the likely solid or viscous state of the cyclohexyl analog due to higher molecular weight (~169.3 g/mol) .
  • (2R)-4-(Furan-2-yl)butan-2-amine (): Stereochemistry at the second carbon may affect biological activity, emphasizing the role of chirality in drug efficacy .

Cycloaliphatic-Substituted Butan-2-amines

  • 4-(Cyclobutylmethyl)oxan-4-amine (): Contains a cyclobutylmethyl group and an oxane ring. Smaller ring size (cyclobutyl vs.
  • 4-(Piperidin-1-yl)butan-2-amine (): The piperidinyl group introduces a nitrogen atom, altering basicity and enabling hydrogen bonding. Its molecular weight (156.27 g/mol) is lower than the target compound, suggesting differences in physicochemical behavior .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Physical State Key Features
4-(4-Methylcyclohexyl)butan-2-amine 4-Methylcyclohexyl ~169.3 Likely viscous High lipophilicity, stable conformation
4-(4-Methoxyphenyl)butan-2-amine 4-Methoxyphenyl 179.3 Solid Polar, electron-rich aromatic system
4-(Furan-2-yl)butan-2-amine Furan-2-yl 139.2 Liquid Heteroaromatic, hydrogen bonding
4-(Piperidin-1-yl)butan-2-amine Piperidin-1-yl 156.27 Liquid Nitrogen-containing, basic

Research Findings

  • Synthetic Accessibility : Heteroaryl analogs like 4-(furan-2-yl)butan-2-amine are synthesized via straightforward coupling reactions, suggesting feasible routes for the target compound .
  • Chirality Effects : Enantiomers such as (2R)-4-(furan-2-yl)butan-2-amine demonstrate the importance of stereochemistry in biological systems, implying that the target compound’s stereoisomers should be characterized .
  • Regulatory Considerations : Impurities like 4-(4-Hydroxyphenyl)butan-2-one () underscore the need for rigorous purity profiling in APIs, applicable to the target compound’s pharmaceutical development .

Biological Activity

4-(4-Methylcyclohexyl)butan-2-amine, a compound of interest in pharmacological research, has been investigated for its potential biological activities. This article explores its interactions with biological systems, therapeutic applications, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound 4-(4-Methylcyclohexyl)butan-2-amine is characterized by a butane backbone with a methylcyclohexyl group. Its structure suggests potential interactions with various biological targets, which are crucial for its biological activity.

The biological activity of 4-(4-Methylcyclohexyl)butan-2-amine is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various biochemical pathways leading to physiological effects. The precise molecular targets may vary depending on the context of use, including potential therapeutic applications.

Biological Activity and Therapeutic Applications

Research has indicated that 4-(4-Methylcyclohexyl)butan-2-amine may exhibit several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to inflammatory responses. For instance, it may inhibit lysosomal phospholipase A2 (LPLA2), which is involved in phospholipid metabolism and inflammatory processes .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha from macrophages, suggesting a potential role in managing inflammatory diseases .
  • Neuroprotective Properties : Some studies have suggested that compounds structurally similar to 4-(4-Methylcyclohexyl)butan-2-amine may possess neuroprotective effects, potentially aiding in conditions like neuropathic pain or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Assays : Research utilizing macrophage cell lines demonstrated that treatment with 4-(4-Methylcyclohexyl)butan-2-amine resulted in a significant decrease in IL-6 production, highlighting its anti-inflammatory potential .
  • Pharmacokinetic Studies : Pharmacokinetic profiling indicated that the compound exhibits favorable absorption characteristics, which could enhance its therapeutic efficacy when administered .
  • Structure-Activity Relationship (SAR) : Studies focused on SAR have revealed that modifications to the cyclohexyl group can significantly influence the compound's binding affinity to target receptors, thereby affecting its biological activity .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits lysosomal phospholipase A2
Anti-inflammatoryReduces IL-6 and TNF-alpha release
NeuroprotectivePotential benefits in neuropathic conditions
PharmacokineticsFavorable absorption characteristics

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Methylcyclohexyl)butan-2-amine, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of 4-(4-Methylcyclohexyl)butan-2-amine typically involves multi-step procedures, including alkylation, amination, and crystallization. For example, intermediates such as 3-(4-acrylamidophenyl)quinoline derivatives can be synthesized via coupling reactions with 4-methylcyclohexyl-containing precursors, followed by purification via crystallization in solvents like ethyl acetate . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.
  • Catalysis : Palladium or copper catalysts improve cross-coupling efficiency.
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like amination .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization of 4-(4-Methylcyclohexyl)butan-2-amine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm substituent positions. For example, aromatic protons in the 4-methylcyclohexyl group appear as distinct multiplets (δ 6.5–7.5 ppm), while amine protons resonate near δ 1.5–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calc. 491.24834, found 492.23212) .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For related amines, C–H···O/N interactions stabilize crystal lattices, with lattice energies computed via DFT .

Advanced: How can computational modeling (e.g., DFT) predict conformational stability and intermolecular interactions of 4-(4-Methylcyclohexyl)butan-2-amine?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compute electrostatic potential maps to identify reactive sites (e.g., amine groups) .
  • Lattice Energy Calculations : Compare experimental crystallographic data (e.g., CCDC 2032776) with simulated packing motifs to assess hydrogen-bond strengths (e.g., N–H···O interactions contribute ~20 kJ/mol) .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability; polar solvents like water may stabilize zwitterionic forms via solvation .

Advanced: How can researchers resolve contradictions between spectroscopic data and proposed structures during elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR/HRMS data with X-ray results. For example, if a carbonyl peak is absent in IR but present in DFT simulations, reassess tautomeric forms .
  • Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to trace ambiguous proton signals (e.g., amine vs. hydroxyl groups) .
  • Paramagnetic Relaxation Enhancement (PRE) : Use TEMPO radicals to identify proximal protons in NOESY experiments, resolving stereochemical ambiguities .

Basic: What are the key safety and handling protocols for 4-(4-Methylcyclohexyl)butan-2-amine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact .
  • Storage : Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate; absorb spills with vermiculite .

Advanced: What mechanistic insights guide the design of 4-(4-Methylcyclohexyl)butan-2-amine derivatives for biological studies?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Modify the cyclohexyl group to enhance lipophilicity (e.g., fluorination improves blood-brain barrier penetration) .
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets like monoamine oxidases (KD values < 1 µM indicate high potency) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation; halflives >2 hours suggest suitability for in vivo studies .

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